
2-Heptynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptynamide is an organic compound belonging to the class of fatty amides It is a carboxylic acid amide derivative of heptanoic acid, characterized by the presence of a seven-carbon aliphatic chain with a terminal amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptynamide can be achieved through several methods. One common approach involves the reaction of heptanoic acid with ammonia or an amine under dehydrating conditions to form the amide bond. This reaction typically requires a catalyst such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the dehydration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of electrosynthesis, which offers a greener and more sustainable approach to amide synthesis. This technique involves the electrochemical reduction of heptanoic acid derivatives in the presence of an amine, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Heptynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield heptanamine, a primary amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent
Propiedades
Número CAS |
32493-41-7 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
hept-2-ynamide |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-5-6-7(8)9/h2-4H2,1H3,(H2,8,9) |
Clave InChI |
IJKJMNOJSYDDMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


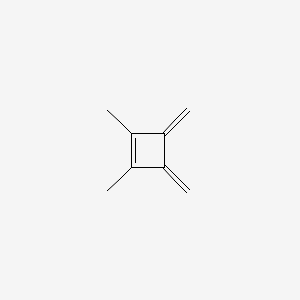

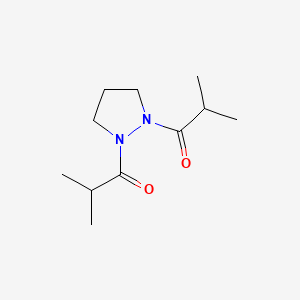
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)

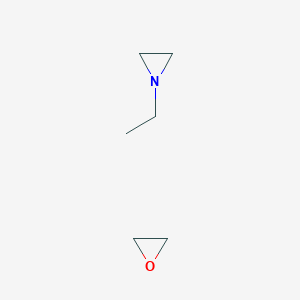
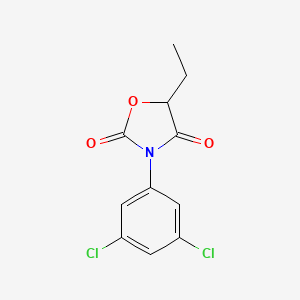
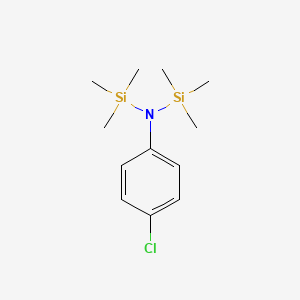
![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
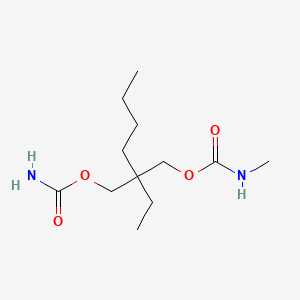
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)
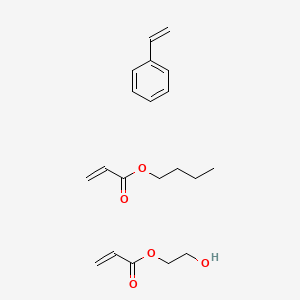

![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
